Clomethiazole

概要

説明

クロメチアゾールは、主にアルコール離脱症状の治療と予防に使用されます。クロメチアゾールはチアミン(ビタミンB1)と構造的に関連していますが、鎮静剤、催眠剤、筋弛緩剤、抗痙攣剤として作用します .

製造方法

クロメチアゾールは、チアゾール誘導体を含む一連の化学反応を通じて合成されます。合成経路には、通常、2-クロロエチルアミン塩酸塩と二硫化炭素およびメチルアミンとの反応、続いてチアゾール環を形成する環化が含まれます . 産業生産方法は異なる場合がありますが、一般的には最終製品の純度と有効性を確保するために同様の反応経路に従います。

準備方法

Clomethiazole is synthesized through a series of chemical reactions involving thiazole derivatives. The synthetic route typically involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide and methylamine, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure the purity and efficacy of the final product.

化学反応の分析

クロメチアゾールは、次のようなさまざまな化学反応を受けます。

酸化: クロメチアゾールは、スルホキシドおよびスルホンを形成するために酸化することができます。

還元: 還元反応は、クロメチアゾールを対応するチアゾリン誘導体に変換できます。

これらの反応で使用される一般的な試薬と条件には、酸化のための過酸化水素のような酸化剤、還元のための水素化リチウムアルミニウムのような還元剤、置換反応のためのアジ化ナトリウムのような求核剤が含まれます。これらの反応から生成される主な生成物には、スルホキシド、スルホン、チアゾリン誘導体があります .

科学研究の応用

クロメチアゾールは、次のような幅広い科学研究の応用があります。

化学: チアゾール誘導体とその反応性を研究するためのモデル化合物として使用されます。

生物学: 特にGABA作動系における神経伝達物質系への影響について調査されています。

科学的研究の応用

Clomethiazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying thiazole derivatives and their reactivity.

Biology: Investigated for its effects on neurotransmitter systems, particularly the GABAergic system.

Industry: Employed in the synthesis of other pharmacologically active thiazole derivatives.

作用機序

クロメチアゾールは、GABA_A受容体のバルビツール酸/ピクロトキシン部位で正の異種性調節因子として作用します . この受容体における神経伝達物質GABAの作用を増強し、不安解消、抗痙攣、鎮静、催眠効果を生み出します . クロメチアゾールは、[35S]ブチル-ビシクロホスホロチオネート(TBPS)の結合を阻害し、GABA_A受容体チャネルの活性化を示唆しています . さらに、塩化物イオンチャネルに作用し、CYP2E1酵素を阻害することによりエタノールの代謝を阻害します .

類似の化合物との比較

クロメチアゾールはチアミン(ビタミンB1)と構造的に関連していますが、薬理学的な特性は異なります . 類似の化合物には以下が含まれます。

バルビツール酸系薬: 鎮静作用と催眠作用は似ていますが、化学構造と作用機序は異なります。

ベンゾジアゼピン系薬: GABA_A受容体に作用しますが、結合部位と薬物動態のプロファイルが異なります。

チアゾール誘導体: チアミンなどの化合物は構造的に似ていますが、生物学的活性は異なります.

クロメチアゾールのユニークさは、GABA_A受容体と塩化物イオンチャネルへの二重作用、およびエタノールの代謝を阻害する能力にあります .

類似化合物との比較

Clomethiazole is structurally related to thiamine (vitamin B1) but has distinct pharmacological properties . Similar compounds include:

Barbiturates: Share similar sedative and hypnotic effects but differ in their chemical structure and mechanism of action.

Benzodiazepines: Also act on the GABA_A receptor but have a different binding site and pharmacokinetic profile.

Thiazole derivatives: Compounds like thiamine share structural similarities but have different biological activities.

This compound’s uniqueness lies in its dual action on the GABA_A receptor and chloride ion channels, as well as its ability to inhibit ethanol metabolism .

生物活性

Clomethiazole, a sedative-hypnotic agent, has garnered attention for its diverse biological activities, particularly in the context of alcohol detoxification and neuroprotection. This article explores its pharmacological properties, clinical applications, and associated case studies.

This compound is structurally related to vitamin B1 and exhibits sedative, hypnotic, and anticonvulsant properties. Its primary mechanism involves enhancing the activity of inhibitory neurotransmitters such as GABA and glycine without significantly affecting excitatory neurotransmission. This action is distinct from that of barbiturates and benzodiazepines, as this compound does not increase responses to excitatory amino acids .

Pharmacokinetics

Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, leading to variable bioavailability (5-60%) depending on liver function. In patients with severe alcoholic liver cirrhosis, bioavailability can markedly increase . The drug's pharmacokinetic profile is crucial for its clinical efficacy and safety.

Alcohol Withdrawal Syndrome

This compound is primarily used in the management of alcohol withdrawal syndrome (AWS). It acts as a selective inhibitor of CYP2E1, an enzyme implicated in alcohol-related liver damage. Studies have shown that this compound treatment significantly reduces serum transaminase levels (AST and ALT), indicating improved liver function during detoxification .

Table 1: Effects of this compound on Liver Enzymes

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |

|---|---|---|---|

| Serum AST | 40 | 20 | <0.004 |

| Serum ALT | 35 | 15 | <0.0006 |

| Serum GGT | 50 | 30 | <0.039 |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects in models of cerebral ischemia. In animal studies, it has been shown to reduce oxidative stress and improve outcomes following ischemic events . However, clinical trials such as the this compound Acute Stroke Study did not demonstrate significant efficacy in improving functional outcomes for patients with major ischemic strokes .

Hepatotoxicity Case Report

A notable case study reported a 71-year-old male who developed hepatotoxicity during treatment with this compound for psycho-organic delirium. Laboratory results indicated elevated liver enzymes during treatment, which normalized upon discontinuation of the drug . This highlights the potential for adverse effects, particularly in vulnerable populations.

Treatment for Non-convulsive Status Epilepticus

In a retrospective case study, this compound was used successfully to manage non-convulsive status epilepticus in a pediatric patient unresponsive to benzodiazepines. The treatment was well-tolerated and demonstrated efficacy in controlling seizures .

特性

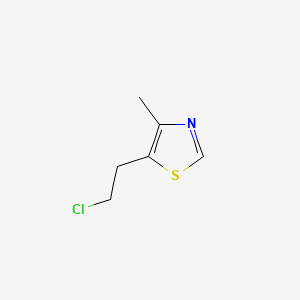

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLITLDOTJTVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022842 | |

| Record name | Clomethiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system | |

| Record name | Clomethiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

533-45-9 | |

| Record name | Clomethiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomethiazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomethiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomethiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomethiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C5DBZ19HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。